2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene

描述

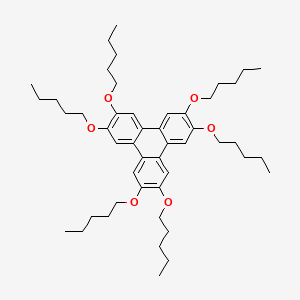

2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene is a discotic liquid crystal (DLC) derivative of triphenylene, featuring six pentyloxy (-O-C₅H₁₁) groups symmetrically attached to the triphenylene core. This structure promotes self-assembly into columnar mesophases, enabling efficient charge transport along the π-stacked columns. Such compounds are pivotal in organic electronics, including organic light-emitting diodes (OLEDs), perovskite solar cells, and supramolecular frameworks, due to their tunable solubility, thermal stability, and optoelectronic properties .

属性

IUPAC Name |

2,3,6,7,10,11-hexapentoxytriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O6/c1-7-13-19-25-49-43-31-37-38(32-44(43)50-26-20-14-8-2)40-34-46(52-28-22-16-10-4)48(54-30-24-18-12-6)36-42(40)41-35-47(53-29-23-17-11-5)45(33-39(37)41)51-27-21-15-9-3/h31-36H,7-30H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHHLYFBQPYIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)OCCCCC)OCCCCC)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446283 | |

| Record name | 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69079-52-3 | |

| Record name | 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 1,2-Dipentyloxybenzene

The starting material, 1,2-dipentyloxybenzene, is prepared by alkylation of catechol or a related dihydroxybenzene with pentyl bromide or pentyl tosylate under basic conditions. This step ensures the installation of the pentyloxy groups on the benzene ring, which are crucial for the final substitution pattern.

Oxidative Trimerization to Form Hexakis(pentyloxy)triphenylene

The pivotal step in the synthesis is the oxidative trimerization of 1,2-dipentyloxybenzene to form the triphenylene core substituted with six pentyloxy groups. This reaction is typically catalyzed by iron(III) chloride (FeCl3) in dichloromethane under acidic conditions.

Reaction conditions and procedure:

- A suspension of iron(III) chloride (33.0 g, 203.7 mmol) in dichloromethane (100 mL) is vigorously stirred with 1,2-dipentyloxybenzene (17 g, 67.9 mmol) and a catalytic amount of concentrated sulfuric acid (0.5 mL).

- The reaction proceeds with vigorous gas evolution and is quenched after 2–3 hours by addition of methanol (500 mL).

- The resulting solid is filtered, concentrated, and purified by column chromatography using benzene or dichloromethane as eluents.

This step yields 2,3,6,7,10,11-hexakis(pentyloxy)triphenylene as a colorless grease with a typical isolated yield around 68%.

Purification and Characterization

The crude product is purified by silica gel column chromatography, typically eluting with a mixture of dichloromethane and hexane or benzene. The purified compound exhibits characteristic spectroscopic features:

| Characterization Method | Observed Data |

|---|---|

| 1H NMR (300 MHz, CDCl3) | Aromatic protons: 7.08–6.91 ppm (multiplet, 6H); OCH2 protons: 4.09–4.01 ppm (multiplet, 8H); Alkyl chain protons: 1.84 ppm (quartet, 8H), 1.53–1.37 ppm (multiplet, 16H), 1.02–0.92 ppm (multiplet, 12H) |

| FT-IR (cm⁻¹) | 3086, 2956, 2857, 1597, 1505, 1467, 1394, 1254, 1222, 1119 |

| Mass Spectrometry (ESI) | m/z 745.1 (Molecular ion peak corresponding to C48H72O6) |

These data confirm the successful synthesis and purity of the hexakis(pentyloxy) substituted triphenylene.

Alternative Synthetic Routes and Related Compounds

While the above method is the most documented, related synthetic approaches involve:

- Preparation of partially substituted triphenylene intermediates such as 2,3-dimethoxy-6,7,10,11-tetrakis(pentyloxy)triphenylene, which can be further demethylated or functionalized to achieve the hexakis substitution pattern.

- Use of boron reagents like B-bromocatecholborane for further functionalization steps.

- Application of organolithium reagents for selective substitution and hydroxylation of intermediates.

Comparative Table of Key Preparation Steps

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of catechol to 1,2-dipentyloxybenzene | Pentyl bromide, base (e.g., K2CO3) | High (not specified) | Essential for pentyloxy substitution |

| 2 | Oxidative trimerization to hexakis(pentyloxy)triphenylene | FeCl3, CH2Cl2, H2SO4, 2–3 h | ~68 | Vigorous gas evolution; quench with MeOH |

| 3 | Purification | Silica gel chromatography | - | Eluent: benzene or dichloromethane mixtures |

| 4 | Optional functionalization | Organolithium reagents, boron reagents | Variable | For derivative synthesis |

Research Findings and Industrial Considerations

- The oxidative trimerization using iron(III) chloride is a well-established method but involves handling large amounts of corrosive and environmentally hazardous reagents, necessitating careful waste treatment.

- Alternative oxidizing agents such as peroxides (persulfates, hydrogen peroxide) have been explored for related triphenylene derivatives to improve purity and reduce environmental impact, though specific application to hexakis(pentyloxy)triphenylene is less documented.

- The multi-step synthesis demands anhydrous and low-temperature conditions for certain transformations to avoid side reactions and degradation.

- The final compound's high purity is critical for its applications in organic electronics and liquid crystal technologies, where impurities can severely affect performance.

化学反应分析

Types of Reactions

2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Substitution: The pentyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Complex Formation: It can form complexes with electron acceptors, leading to the formation of charge-transfer complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base are used for substitution reactions.

Complex Formation: Electron acceptors like tetracyanoquinodimethane (TCNQ) are used to form charge-transfer complexes.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Substitution: Various substituted triphenylene derivatives.

Complex Formation: Charge-transfer complexes with unique electronic properties.

科学研究应用

Structural Characteristics

H5T is a discotic liquid crystal characterized by its disc-like shape and the ability to self-assemble into ordered structures. The compound exhibits distinct mesophase behavior, transitioning from crystalline to columnar and isotropic phases at specific temperatures (Cr 69 °C, Colh 123 °C) . Its molecular structure allows for effective π-π stacking interactions, which are crucial for its electronic applications.

Optoelectronic Applications

1. Charge-Transfer Complexes:

H5T has been utilized in the formation of charge-transfer complexes with electron acceptors. Research indicates that H5T can form stable complexes with compounds like β-(2,4,7-trinitro-9-fluorenylideneaminooxy) propionic acid (TNF-carb). These complexes exhibit unique electronic properties that can be tuned by altering the supramolecular structure . The ability to control energy levels through complex formation makes H5T valuable in designing organic photovoltaic devices.

2. Photoconductivity:

Photoconductivity studies have shown that H5T exhibits efficient charge transport properties in its mesophase. The photophysical properties indicate that H5T can facilitate charge mobility, making it a candidate for applications in organic semiconductors .

Liquid Crystal Technology

H5T is a prime candidate for use in liquid crystal displays (LCDs) and other optoelectronic devices due to its liquid crystalline nature. The compound can form highly ordered columnar phases that are essential for the development of advanced display technologies.

Case Study: Self-Assembly and Phase Behavior

Research employing grazing-incidence wide-angle X-ray scattering (GIWAXS) has revealed the self-assembly behavior of H5T when blended with TNF-carb. This study demonstrated the formation of double gyroid and hexagonal phases at room temperature, highlighting the potential for H5T in creating complex liquid crystal architectures .

Photonic Devices

1. Light Emitting Diodes (LEDs):

The unique photophysical properties of H5T allow it to be used in organic light-emitting diodes (OLEDs). Its ability to emit light efficiently when excited makes it suitable for incorporation into OLED structures where high brightness and color purity are required.

2. Sensors:

Due to its sensitivity to environmental changes, H5T can be employed in sensor technologies. The compound's photophysical characteristics can be exploited to develop sensors that respond to light or chemical stimuli .

作用机制

The mechanism of action of 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene involves its ability to self-assemble into ordered structures due to π-π stacking interactions between the triphenylene cores. This self-assembly leads to the formation of columnar liquid crystalline phases, which are essential for its applications in optoelectronics and materials science . The molecular targets and pathways involved include interactions with electron acceptors and the formation of charge-transfer complexes .

相似化合物的比较

Findings :

- Chain Length Effects : Longer alkoxy chains (e.g., hexyl vs. pentyl) enhance solubility in organic solvents and lower melting points but may reduce charge carrier mobility due to increased steric hindrance .

- Optoelectronic Properties : HAT6’s emission at 384 nm suggests pentyloxy analogs may exhibit slightly blue-shifted emission due to shorter chains .

- Mesophase Stability : Hexyloxy derivatives (HAT6) stabilize columnar phases over broader temperature ranges, while methoxy analogs (TPM) exhibit higher rigidity .

Thio-Substituted Triphenylenes

Thio (-S-) groups alter electronic properties and coordination chemistry:

Findings :

- Electronic Effects : Thio groups lower the LUMO energy compared to alkoxy substituents, enhancing charge transport in coordination networks .

- Coordination Chemistry : Thio derivatives readily coordinate with Ag(I) and Bi(III), enabling conductive frameworks, unlike alkoxy analogs .

Hydroxyl and Functionalized Derivatives

Hydroxyl and formyl groups expand applications in covalent organic frameworks (COFs):

Findings :

Findings :

- Ferroelectricity : Benzoyloxy substituents induce macroscopic polarization via aligned carbonyl dipoles, enabling ferroelectric behavior absent in alkoxy derivatives .

- Heteroatom Doping : Boron/nitrogen substitution modulates charge transport, offering tailored electron/hole coupling for photovoltaic applications .

生物活性

2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene (H5T) is a compound of significant interest in the field of organic materials and liquid crystals due to its unique structural properties and potential applications in electronics and photonics. This article delves into the biological activity of H5T, exploring its interactions at the molecular level and its implications for various applications.

H5T is characterized by its triphenylene core with six pentyloxy substituents. The molecular formula is , and it exhibits a discotic liquid crystal phase due to the planar arrangement of the triphenylene units. The presence of flexible alkoxy chains enhances solubility and influences self-assembly behavior in solution.

Photophysical Properties

The photophysical properties of H5T have been extensively studied. It has been shown to form aggregates in solution, which can lead to enhanced charge transport properties. The aggregation behavior is crucial for its performance in electronic applications. For instance, in cyclohexane, H5T exhibits concentration-dependent photophysical characteristics, including fluorescence quantum yields and lifetimes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of H5T. Research indicates that compounds with similar structures can disrupt bacterial membranes, leading to cell lysis. The hydrophobic nature of the pentyloxy chains likely contributes to this mechanism by facilitating interaction with lipid bilayers .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of H5T. Results suggest that while H5T exhibits some cytotoxic effects at high concentrations, it remains relatively non-toxic at lower doses. This property is essential for potential biomedical applications where biocompatibility is crucial .

Case Studies

- Liquid Crystal Displays : In a study focusing on the application of H5T in liquid crystal displays (LCDs), it was found that H5T's molecular arrangement allows for efficient charge transport and light modulation properties. The compound's ability to self-assemble into ordered structures enhances device performance .

- Organic Photovoltaics : Another case study explored the use of H5T in organic photovoltaic cells. The compound's favorable electronic properties contribute to improved efficiency in energy conversion processes. Its role as a donor material in blend films showed promising results regarding power conversion efficiency .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C48H72O6 |

| Melting Point | 150 °C |

| Solubility | Soluble in organic solvents |

| Fluorescence Quantum Yield | 0.65 |

| Cytotoxicity (IC50) | >100 µM (non-toxic range) |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene?

- Methodological Answer : The compound can be synthesized via electrochemical trimerization of catechol derivatives in propylene carbonate, a solvent that replaces toxic acetonitrile. This method yields high-purity products by leveraging the low solubility of the trimerized intermediate, which simplifies filtration . For precursor preparation, boron tribromide-mediated dealkylation in dichloromethane (20°C) is effective, though impurities may arise from byproducts like chinoide derivatives in traditional chemical routes .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Use InChI identifiers (e.g.,

InChI=1S/C54H84O6...) for structural validation and ChemSpider IDs (e.g., CSID 9117068) to cross-reference spectral data . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming alkoxy chain arrangement and purity. For crystalline derivatives, X-ray diffraction can resolve π-stacking behavior in liquid crystalline phases .

Q. What safety precautions are necessary during handling?

- Methodological Answer : Avoid heat, sparks, and strong oxidizers (e.g., HNO₃) due to flammability risks . Use local exhaust ventilation and electrostatic discharge controls. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Decomposition products include carbon/nitrogen oxides, requiring fume hood use .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, melting points)?

- Methodological Answer : Variations often stem from differences in alkoxy chain packing or residual solvents. Standardize synthesis protocols (e.g., inert atmosphere storage ) and use differential scanning calorimetry (DSC) to assess thermal transitions. Cross-validate solubility data in polar aprotic solvents (DMF, DMSO) via UV-Vis spectroscopy .

Q. What role does this compound play in synthesizing covalent organic frameworks (COFs)?

- Methodological Answer : The hexa-functionalized triphenylene core acts as a planar monomer for 2D COFs. For example, condensation with biphenyldiacid (BPDA) in DMSO at 120°C forms HFPTP‐BPDA‐COF, characterized by BET surface area analysis (>800 m²/g) and PXRD to confirm crystallinity .

Q. How does electrochemical behavior influence its applications in organic electronics?

- Methodological Answer : Cyclic voltammetry in propylene carbonate reveals reversible oxidation peaks at +1.2 V (vs. Ag/AgCl), correlating with hole-transport efficiency in organic semiconductors. Low solubility of oxidized intermediates enables controlled thin-film deposition .

Q. What strategies improve stability under acidic or oxidative conditions?

- Methodological Answer : Substituent effects dominate stability. Pentyloxy chains provide steric shielding against electrophilic attacks. Avoid strong acids (e.g., H₂SO₄) and oxidizers (e.g., KMnO₄) in reaction design. Accelerated aging tests (85°C/85% RH) show <5% degradation over 500 hours in inert matrices .

Q. How do structural modifications (e.g., alkyl chain length) impact mesomorphic properties?

- Methodological Answer : Compare with butyloxy (C₄) and dodecyloxy (C₁₂) analogs. Shorter chains (C₄) reduce columnar phase stability (clearing point ~120°C vs. 180°C for pentyloxy), while longer chains (C₁₂) increase viscosity but enhance thermal range. Use polarized optical microscopy (POM) and small-angle X-ray scattering (SAXS) to correlate chain length with hexagonal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。